Isbufylline

Vue d'ensemble

Description

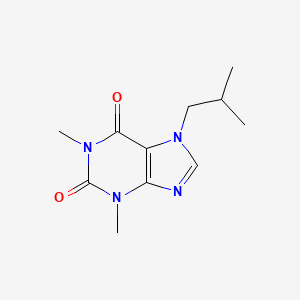

L’isobufylline, également connue sous le nom de 1,3-diméthyl-7-isobutylxanthine, est un dérivé de la xanthine présentant des propriétés antibronchospastiques notables. Sa structure est apparentée à celle de la théophylline et elle affiche une efficacité significative pour antagoniser les bronchospasmes induits par divers spasmogènes. Contrairement à la théophylline, l’isobufylline a des effets excitateurs minimaux sur le système nerveux central, ce qui en fait un candidat prometteur pour le traitement de l’asthme et d’autres affections respiratoires .

Applications De Recherche Scientifique

L’isobufylline possède un large éventail d’applications en recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier les dérivés de la xanthine et leurs propriétés pharmacologiques. En biologie et en médecine, l’isobufylline est étudiée pour son potentiel de traitement des maladies respiratoires telles que l’asthme et la pneumonie . Ses activités anti-inflammatoires et bronchodilatatrices en font un composé précieux pour la recherche respiratoire . En outre, les propriétés pharmacocinétiques uniques de l’isobufylline, telles que sa biodisponibilité et ses voies métaboliques, sont étudiées dans le cadre de la recherche en pharmacocinétique et en métabolisme des médicaments .

Mécanisme D'action

L’isobufylline exerce ses effets principalement par l’inhibition des enzymes phosphodiestérases, ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc) dans les cellules . Cette élévation de l’AMPc se traduit par une bronchodilatation et une réduction de l’inflammation dans les voies respiratoires. Les effets excitateurs minimaux de l’isobufylline sur le système nerveux central sont attribués à sa faible affinité pour les purinocepteurs A1 . Les cibles moléculaires du composé comprennent les enzymes phosphodiestérases et les récepteurs de l’adénosine, qui sont impliqués dans ses actions pharmacologiques .

Analyse Biochimique

Biochemical Properties

Isbufylline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It exhibits phosphodiesterase inhibitory properties, although at concentrations much higher than those required for its spasmolytic effects in isolated bronchial tissues . This inhibition leads to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscles. This compound also shows a reduced affinity for A1 purinoceptors compared to theophylline, resulting in minimal central nervous system excitatory effects .

Cellular Effects

This compound influences various cellular processes, particularly in respiratory cells. It effectively antagonizes bronchospasms induced by spasmogens such as capsaicin, arachidonic acid, PAF, and antigens . This action is primarily due to the local release of biologically active substances involved in asthma pathogenesis. This compound’s impact on cell signaling pathways includes the modulation of cyclic AMP levels, which affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscles . Additionally, this compound’s low affinity for A1 purinoceptors minimizes its central nervous system excitatory effects . The compound also influences gene expression by modulating cyclic AMP-dependent pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in both in vitro and in vivo models, with its antibronchospastic effects being sustained over prolonged periods . Its phosphodiesterase inhibitory properties are only evident at higher concentrations . Long-term studies have shown that this compound maintains its efficacy with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bronchospasms without significant central nervous system or cardiovascular adverse effects . At higher doses, this compound may exhibit toxic effects, including potential cardiovascular responses . Threshold effects have been observed, indicating a narrow therapeutic window for optimal efficacy .

Metabolic Pathways

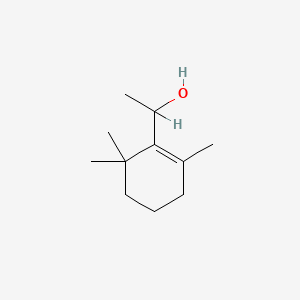

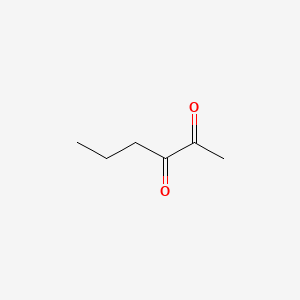

This compound undergoes biotransformation and renal excretion in humans. The main metabolites detected in plasma include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine . In urine, the metabolites include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-carboxy-propyl) xanthine, and 1,3-dimethyl-7-(2-hydroxymethyl-propyl) xanthine glucuronic acid . These metabolic pathways indicate that this compound is primarily eliminated through renal excretion .

Transport and Distribution

This compound is distributed unevenly within the body due to differences in blood perfusion, tissue binding, and membrane permeability . It is transported to various tissues, with its distribution being influenced by factors such as lipid content and regional pH . The compound’s transport and distribution are dynamic processes, with metabolism and excretion occurring simultaneously .

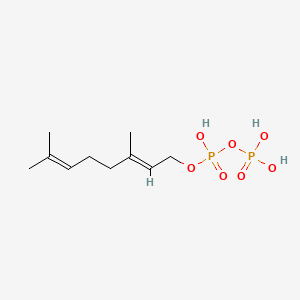

Méthodes De Préparation

L’isobufylline peut être synthétisée selon plusieurs méthodes. Une voie de synthèse courante implique la réaction du sel de sodium de la théophylline avec l’halogénure d’isobutyle dans du N,N-diméthylformamide à 80 °C . Cette méthode permet d’obtenir de l’isobufylline avec une pureté et une efficacité élevées. Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, garantissant ainsi une qualité et une évolutivité constantes.

Analyse Des Réactions Chimiques

L’isobufylline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est connu pour inhiber les enzymes phosphodiestérases, qui jouent un rôle crucial dans ses effets pharmacologiques . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les halogénures. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la xanthine et leurs métabolites .

Comparaison Avec Des Composés Similaires

L’isobufylline est structurellement similaire à d’autres dérivés de la xanthine tels que la théophylline et l’enprofylline. Elle présente des propriétés uniques qui la distinguent de ces composés. Contrairement à la théophylline, l’isobufylline a des effets excitateurs minimaux sur le système nerveux central, ce qui en fait une option plus sûre pour les patients atteints d’affections respiratoires . L’enprofylline, un autre dérivé de la xanthine, ne présente pas non plus d’effets excitateurs sur le système nerveux central, mais ses propriétés pharmacocinétiques diffèrent de celles de l’isobufylline . Ces différences mettent en évidence la singularité de l’isobufylline en termes de profil pharmacologique et de potentiel thérapeutique.

Conclusion

L’isobufylline est un dérivé de la xanthine prometteur présentant des propriétés antibronchospastiques significatives et des effets excitateurs minimaux sur le système nerveux central. Son profil pharmacologique unique en fait un composé précieux pour le traitement des maladies respiratoires et la conduite de recherches scientifiques.

Propriétés

IUPAC Name |

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUWQSQEVISUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046767 | |

| Record name | Isbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90162-60-0 | |

| Record name | Isbufylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isbufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isbufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISBUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

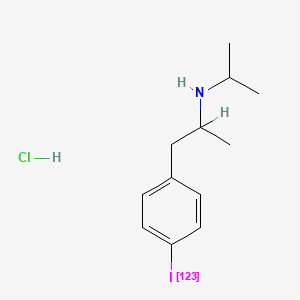

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1216153.png)